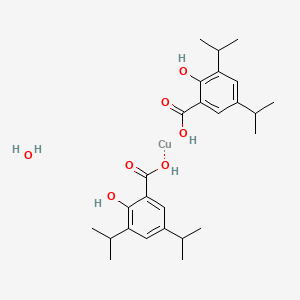

Copper(II) 3,5-diisopropylsalicylate hydrate

Descripción

Copper(II) 3,5-diisopropylsalicylate hydrate is an organometallic compound with the chemical formula C26H34CuO6·xH2O. It is known for its green powder appearance and is used in various scientific and industrial applications. This compound is a complex of copper with 3,5-diisopropylsalicylic acid, which is a derivative of salicylic acid .

Propiedades

Número CAS |

123334-28-1 |

|---|---|

Fórmula molecular |

C52H70Cu2O13 |

Peso molecular |

1030.2 g/mol |

Nombre IUPAC |

dicopper;2-hydroxy-3,5-di(propan-2-yl)benzoate;hydrate |

InChI |

InChI=1S/4C13H18O3.2Cu.H2O/c4*1-7(2)9-5-10(8(3)4)12(14)11(6-9)13(15)16;;;/h4*5-8,14H,1-4H3,(H,15,16);;;1H2/q;;;;2*+2;/p-4 |

Clave InChI |

LXTUNHBCYCYLJT-UHFFFAOYSA-J |

SMILES |

CC(C)C1=CC(=C(C(=C1)C(=O)O)O)C(C)C.CC(C)C1=CC(=C(C(=C1)C(=O)O)O)C(C)C.O.[Cu] |

SMILES canónico |

CC(C)C1=CC(=C(C(=C1)C(=O)[O-])O)C(C)C.CC(C)C1=CC(=C(C(=C1)C(=O)[O-])O)C(C)C.CC(C)C1=CC(=C(C(=C1)C(=O)[O-])O)C(C)C.CC(C)C1=CC(=C(C(=C1)C(=O)[O-])O)C(C)C.O.[Cu+2].[Cu+2] |

Origen del producto |

United States |

Métodos De Preparación

Copper(II) 3,5-diisopropylsalicylate hydrate can be synthesized through the reaction of 3,5-diisopropylsalicylic acid with copper(II) salts such as copper(II) acetate or copper(II) sulfate. The reaction typically occurs in an organic solvent like ethanol or methanol under reflux conditions. The product is then isolated by filtration and recrystallization .

Análisis De Reacciones Químicas

Copper(II) 3,5-diisopropylsalicylate hydrate undergoes various chemical reactions, including:

Oxidation and Reduction: It can participate in redox reactions where the copper ion changes its oxidation state.

Substitution Reactions: The compound can undergo ligand exchange reactions where the 3,5-diisopropylsalicylate ligand is replaced by other ligands.

Complex Formation: It can form complexes with other metal ions or organic molecules.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Copper(II) 3,5-diisopropylsalicylate hydrate has several scientific research applications:

Mecanismo De Acción

The mechanism of action of Copper(II) 3,5-diisopropylsalicylate hydrate involves its ability to interact with biological molecules. The copper ion can coordinate with various functional groups in proteins and enzymes, affecting their structure and function. This interaction can lead to the inhibition of enzyme activity or the stabilization of protein structures . The compound’s antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and interfere with essential metabolic processes .

Comparación Con Compuestos Similares

Copper(II) 3,5-diisopropylsalicylate hydrate can be compared with other copper(II) complexes such as:

Copper(II) acetate hydrate: Similar in its use as a catalyst but differs in its ligand structure.

Copper(II) hexafluoroacetylacetonate hydrate: Used in similar catalytic applications but has different solubility and stability properties.

Copper(II) trifluoroacetate hydrate: Another copper(II) complex with distinct reactivity and applications.

These comparisons highlight the unique properties of Copper(II) 3,5-diisopropylsalicylate hydrate, such as its specific ligand interactions and its applications in both biological and industrial contexts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.